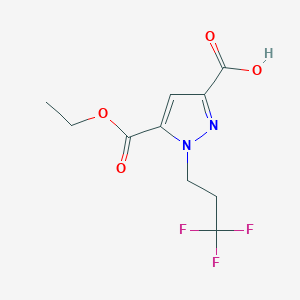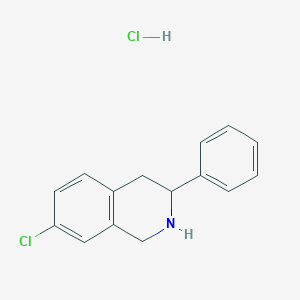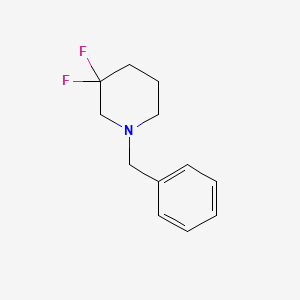
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinolin-2-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinolin-2-ylthio)ethanone, also known as FQ-1, is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical drug. FQ-1 is a member of the piperazine class of compounds, which have been shown to have a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Agents
A study focused on synthesizing derivatives of N-substituted piperazinyl quinolones to explore new bioactive molecules within the fluoroquinolone class for antibacterial and antimycobacterial purposes. The compounds synthesized showed moderate activity against Gram-positive bacteria and were poorly active against Gram-negative bacteria. However, certain halogenated analogs with nitro substitution demonstrated notable antibacterial and antimycobacterial activity, suggesting the potential for further investigation into these derivatives for clinical applications (Gurunani et al., 2022).
Electrochemical Synthesis of Phenylpiperazine Derivatives
Another research explored the electrochemical oxidation of related compounds in the presence of arylsulfinic acids, leading to the creation of new phenylpiperazine derivatives. This method provides a reagent-less, environmentally friendly approach to synthesizing phenylpiperazine derivatives, showcasing an efficient and safe procedure with high atom economy under ambient conditions (Nematollahi & Amani, 2011).
Antimicrobial Solubility Studies
Research into the solubility of fluoroquinolones, closely related to the compound of interest, as a function of pH, temperature, and salt concentration, provides valuable insights into the physicochemical properties influencing their therapeutic efficacy and formulation development. These studies help understand how modifications in the quinolone structure, such as the introduction of piperazinyl groups, affect solubility and, by extension, bioavailability (Ross & Riley, 1990).
Structure-Activity and Side-Effect Relationships
Investigations into the structure-activity and side-effect relationships of fluoroquinolones offer critical insights into how various substitutions, including the piperazinyl group, impact antibacterial efficacy and the profile of side effects. These studies are instrumental in guiding the design of new derivatives with optimized therapeutic profiles, reducing undesirable side effects while enhancing antimicrobial effectiveness (Domagala, 1994).
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c22-17-6-8-18(9-7-17)24-11-13-25(14-12-24)21(26)15-27-20-10-5-16-3-1-2-4-19(16)23-20/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSMVOHQHCUORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)
![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)
![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2943111.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2943114.png)

![(E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2943117.png)